molecular formula C11H13Cl B3332807 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene CAS No. 921602-55-3

1-(Chloromethyl)-3-(cyclopropylmethyl)benzene

Cat. No.: B3332807
CAS No.: 921602-55-3
M. Wt: 180.67 g/mol
InChI Key: KKIVLFVAXZOGJI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C11H13Cl. It is characterized by a benzene ring substituted with a chloromethyl group and a cyclopropylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene typically involves the chloromethylation of 3-(cyclopropylmethyl)benzene. This can be achieved through the reaction of 3-(cyclopropylmethyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include alcohols, amines, and thiols.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: Products include hydrocarbons.

Scientific Research Applications

1-(Chloromethyl)-3-(cyclopropylmethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclopropylmethyl group may influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethylbenzene: Lacks the chloromethyl group.

    Chloromethylbenzene: Lacks the cyclopropylmethyl group.

Properties

IUPAC Name

1-(chloromethyl)-3-(cyclopropylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c12-8-11-3-1-2-10(7-11)6-9-4-5-9/h1-3,7,9H,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIVLFVAXZOGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720890
Record name 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921602-55-3
Record name 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [3-(cyclopropylmethyl)phenyl]methanol (1.67 g, 10.3 mmol) in carbon tetrachloride (100 mL) was added polystyrene bound triphenyl phosphine (2.15 mmol/g, 9.57 g, 20.6 mmol). After stirring at 100° C. overnight the resin was filtered of and the solvent was removed under vacuum to afford the desired product.
Name
[3-(cyclopropylmethyl)phenyl]methanol
Quantity
1.67 g
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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